5-bromo-N-(3-chloro-2-methylphenyl)-2-methoxy-4-methylbenzenesulfonamide
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Overview
Description
5-bromo-N-(3-chloro-2-methylphenyl)-2-methoxy-4-methylbenzenesulfonamide is a complex organic compound with a unique structure that includes bromine, chlorine, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(3-chloro-2-methylphenyl)-2-methoxy-4-methylbenzenesulfonamide typically involves multiple steps, including halogenation, sulfonation, and amination reactions. The starting materials often include 2-methoxy-4-methylbenzenesulfonamide, which undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The chlorination step involves the introduction of a chlorine atom to the phenyl ring, which can be achieved using reagents like thionyl chloride or sulfuryl chloride. The final step involves the coupling of the chlorinated intermediate with 3-chloro-2-methylphenylamine under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(3-chloro-2-methylphenyl)-2-methoxy-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The sulfonamide group can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of light or a radical initiator.
Chlorination: Thionyl chloride or sulfuryl chloride in the presence of a catalyst.
Amination: Coupling with 3-chloro-2-methylphenylamine using a base such as triethylamine.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further modified for specific applications.
Scientific Research Applications
5-bromo-N-(3-chloro-2-methylphenyl)-2-methoxy-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-(3-chloro-2-methylphenyl)-2-methoxy-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the bromine and chlorine atoms can participate in halogen bonding, further stabilizing the interaction with the target molecule. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-(3-chloro-2-methylphenyl)-2-fluorobenzamide
- 5-bromo-N-(3-chloro-4-methoxyphenyl)-2-fluorobenzamide
- 5-bromo-N-(5-chloro-2-methoxyphenyl)-2-fluorobenzamide
Uniqueness
5-bromo-N-(3-chloro-2-methylphenyl)-2-methoxy-4-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the sulfonamide group, allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H15BrClNO3S |
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Molecular Weight |
404.7 g/mol |
IUPAC Name |
5-bromo-N-(3-chloro-2-methylphenyl)-2-methoxy-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H15BrClNO3S/c1-9-7-14(21-3)15(8-11(9)16)22(19,20)18-13-6-4-5-12(17)10(13)2/h4-8,18H,1-3H3 |
InChI Key |
WNZJAXNRGYJREJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Br)S(=O)(=O)NC2=C(C(=CC=C2)Cl)C)OC |
Origin of Product |
United States |
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